molecular formula C15H20BrN3O3S B2393966 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034427-47-7

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2393966
CAS No.: 2034427-47-7
M. Wt: 402.31
InChI Key: KZMRNSFACRWIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a sulfonyl group, an azetidine ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-bromobenzenesulfonyl chloride with azetidine to form 1-(2-bromophenyl)sulfonyl azetidine . This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the bromophenyl or sulfonyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine and piperidine moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Fluorophenyl)sulfonyl)azetidine: Similar structure but with a fluorine atom instead of bromine.

    1-Benzhydryl-3-(2-fluorophenoxy)azetidine: Contains a benzhydryl group and a fluorophenoxy group.

    1-((2-Bromophenyl)sulfonyl)-2-piperidinecarboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3S/c16-13-3-1-2-4-14(13)23(21,22)19-9-12(10-19)18-7-5-11(6-8-18)15(17)20/h1-4,11-12H,5-10H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMRNSFACRWIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.